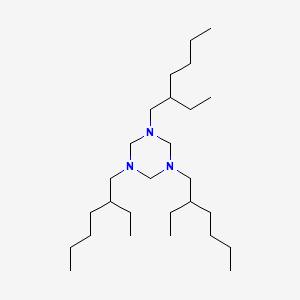
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine is a chemical compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a triazine ring structure with three nitrogen atoms and three substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:
Condensation Reaction: Primary amines react with formaldehyde to form intermediate compounds.
Cyclization: The intermediates undergo cyclization to form the hexahydro-1,3,5-triazine ring structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, can optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the substituents.
Substitution: Substitution reactions can occur at the nitrogen atoms or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a biocide in metalworking fluids and other industrial applications
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. The exact pathways and molecular targets may vary depending on the specific application and the type of microorganism .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-1,3,5-triazine: A parent compound with a similar triazine ring structure.
1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine: A derivative with hydroxyethyl substituents.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: A derivative with acryloyl groups .
Uniqueness
These substituents can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
Propiedades
Número CAS |
93942-45-1 |
|---|---|
Fórmula molecular |
C27H57N3 |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
1,3,5-tris(2-ethylhexyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H57N3/c1-7-13-16-25(10-4)19-28-22-29(20-26(11-5)17-14-8-2)24-30(23-28)21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
Clave InChI |
IOOQZUUFSICDQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1CN(CN(C1)CC(CC)CCCC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


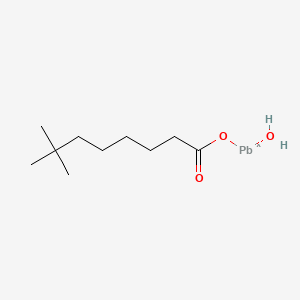


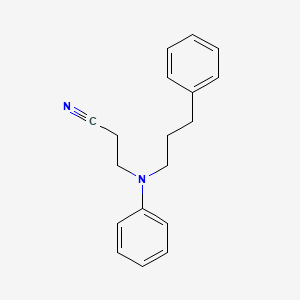

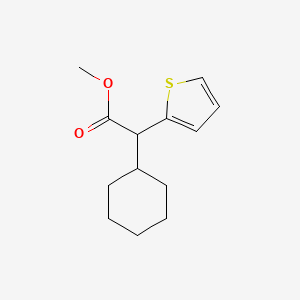
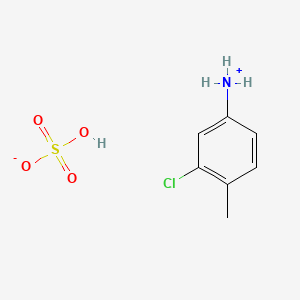
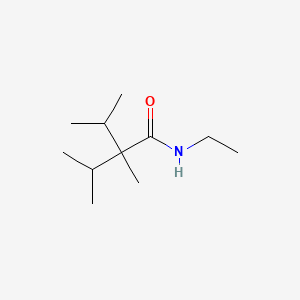

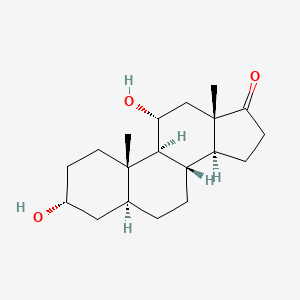
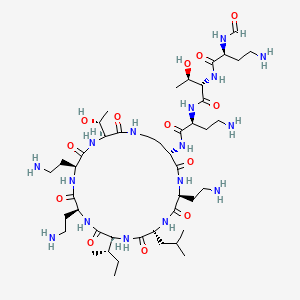

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)

